N-Methoxy-N-methylpyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-methoxy-N-methylpyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(12-2)7(11)6-3-8-5-9-4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEDKFGMGPCVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=CN=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735330 | |
| Record name | N-Methoxy-N-methylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823189-68-0 | |
| Record name | N-Methoxy-N-methylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-Methoxy-N-methylpyrimidine-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its pharmacological properties, particularly in anti-cancer and anti-inflammatory contexts.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with appropriate substituents to enhance biological activity. The structural characteristics of this compound include a methoxy group and a methyl group attached to the nitrogen atom of the pyrimidine ring, which are crucial for its biological interactions.
1. Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for some derivatives were found to be comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 6.13 | |
| Pyrimidinone-5-carbonitriles | Caco-2 | 5.34 | |
| Thiopyrimidine derivative | MCF-7 | 6.13 |
2. Anti-inflammatory Activity
This compound also demonstrates anti-inflammatory properties. Studies have shown that it can inhibit the expression of pro-inflammatory markers such as COX-2 and iNOS, which are involved in the inflammatory response. This inhibition is crucial for reducing inflammation in various pathological conditions .
Table 2: Anti-inflammatory Effects of Pyrimidine Derivatives
| Compound | Inflammatory Marker | Effect | Reference |
|---|---|---|---|
| This compound | COX-2 | Inhibition | |
| Pyrimidine derivatives | iNOS | Significant reduction |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrimidine ring significantly affect the biological activity of these compounds. Substituents such as electron-withdrawing or electron-donating groups can enhance or diminish the potency against specific targets like enzymes involved in cancer progression or inflammation .
Key Findings from SAR Studies :
- Electron-withdrawing groups at specific positions on the pyrimidine ring enhance anti-inflammatory activity.
- Methyl substitutions improve binding affinity to target proteins involved in cancer cell proliferation.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against a panel of human cancer cell lines using the NCI-60 cell line screening method. The results indicated that this compound inhibited cell growth by inducing apoptosis, with a notable effect on G2/M phase arrest in MCF7 cells .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory mechanism was explored through in vivo models where this compound was administered to mice with induced inflammation. The results demonstrated a significant reduction in swelling and pain compared to control groups, correlating with decreased levels of inflammatory cytokines .
Scientific Research Applications
Anticancer Activity
N-Methoxy-N-methylpyrimidine-5-carboxamide has been investigated for its anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting potential as an anticancer agent.
- Case Study : A study demonstrated that a related compound inhibited the growth of human cancer cell lines at concentrations ranging from 1 to 10 µM, with significant cytotoxicity attributed to the methoxy and pyridine groups enhancing the compound's effectiveness .
Antimicrobial Properties
The compound has exhibited notable antimicrobial activity against various pathogens. Research indicates that structural modifications can enhance its efficacy against bacterial strains.
- Case Study : In a comparative study, derivatives of this compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 10 µg/mL .
Enzyme Inhibition
Research has also focused on the compound's role as an enzyme inhibitor, particularly in metabolic pathways.
- Scientific Findings : this compound has been identified as a potential inhibitor of enzymes involved in lipid metabolism, which could have implications for treating metabolic disorders .
Data Table: Biological Activities and Efficacy
| Application | Activity | Efficacy/Results |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | IC50 values between 1–10 µM |
| Antimicrobial | Effective against E. coli and S. aureus | MIC values as low as 10 µg/mL |
| Enzyme Inhibition | Inhibits lipid metabolic enzymes | Significant reduction in enzyme activity |
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in therapeutic settings. Toxicological studies have indicated that while the compound shows promise, further investigation into its long-term effects is necessary.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrimidine and pyridine derivatives from diverse sources, focusing on substituent effects, heterocyclic core variations, and physicochemical properties.
Structural and Substituent Differences
| Compound Name | Heterocycle | Carboxamide Position | Amide Substituents | Other Substituents | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|---|
| N-Methoxy-N-methylpyrimidine-5-carboxamide | Pyrimidine | 5 | N-Methoxy, N-Methyl | None | 168.17 | Not Available |
| N,5-Dimethoxy-N-methylnicotinamide | Pyridine | 3 | N-Methoxy, N-Methyl | 5-Methoxy | 196.20 (calculated) | Not Available |
| N-(1-Benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide | Pyrimidine | 5 | N-(1-Benzyl-4-piperidyl) | 4-Methoxy | 326.39 | 72412-47-6 |
| 4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | Pyrimidine | 5 | N-(Pyrimidin-2-ylmethyl) | 4-((3-Chloro-4-methoxybenzyl)amino), 2-Methylthio | ~450 (estimated) | 1364671-62-4 |
Key Observations:
- Heterocyclic Core: Pyrimidine-based compounds (e.g., target, ) exhibit greater aromatic nitrogen content compared to pyridine derivatives (e.g., ).
- Amide Substituents: The target’s N-methoxy-N-methyl group enhances lipophilicity (logP ~1.2 estimated) compared to unsubstituted amides.
- Ring Substituents : Additional groups (e.g., 4-methoxy in -methylthio in ) introduce steric hindrance and electronic effects, altering reactivity and metabolic stability.
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s lack of polar ring substituents results in moderate aqueous solubility (~5–10 mg/mL), whereas pyridine analogs (e.g., N,5-Dimethoxy-N-methylnicotinamide) with multiple methoxy groups may exhibit higher solubility due to increased polarity .
- Metabolic Stability : The N-methoxy group in the target is susceptible to oxidative demethylation, a common metabolic pathway. In contrast, bulky substituents (e.g., benzyl-piperidine in ) may slow metabolism, extending half-life .
Preparation Methods
Direct Amidation of Pyrimidine-5-carboxylic Acid Derivatives
Method Overview:
This approach involves activating pyrimidine-5-carboxylic acid or its derivatives, followed by nucleophilic substitution with N,O-dimethylhydroxylamine to afford the target compound.
- Activation Step:
Pyrimidine-5-carboxylic acid is first converted into an acyl chloride or an active ester using reagents such as thionyl chloride or carbodiimides (e.g., EDC or DCC). - Coupling Step:
The activated intermediate reacts with N,O-dimethylhydroxylamine hydrochloride in an inert solvent like tetrahydrofuran (THF) under inert atmosphere conditions (nitrogen or argon). - Reaction Conditions:
- Temperature: Room temperature to mild heating (~25–40°C).
- Duration: Typically 16–24 hours to ensure complete conversion.
- Yield: Reported yields are high, around 89%, indicating efficient coupling.
Research Findings:
This method is supported by synthesis reports indicating high yields and straightforward procedures, suitable for laboratory-scale production (see reference).
Multistep Synthesis via Pyrimidine Derivatives
Method Overview:
This involves constructing the pyrimidine ring via cyclization reactions, followed by functional group modifications to introduce the methoxy and methyl groups.
- Preparation of Pyrimidine Core:
Starting from β-dicarbonyl compounds, such as malononitrile or derivatives, cyclization with formamide or urea derivatives yields the pyrimidine ring. - Substitution at Position 5:
The carboxamide group is introduced via amidation of the carboxylic acid or ester intermediates. - Introduction of Methoxy and Methyl Groups:
N,O-dimethylhydroxylamine is employed to install the methoxy group at the nitrogen position, while methylation of the amino group can be achieved using methyl iodide or dimethyl sulfate.
Research Findings:
While more complex, this route allows for structural modifications and is adaptable for synthesizing analogs. It is supported by heterocyclic synthesis literature emphasizing ring construction and selective substitution (see reference).
Use of Carbodiimide-Mediated Coupling
Method Overview:
Carbodiimide reagents like EDC or DCC facilitate the formation of amides from carboxylic acids and hydroxylamine derivatives.
- Pyrimidine-5-carboxylic acid reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of DCC or EDC in anhydrous solvents such as THF or dichloromethane.
- The reaction proceeds under inert atmosphere at ambient temperature, often with catalytic amounts of DMAP to enhance coupling efficiency.
- After completion, purification via chromatography yields the target compound.
Research Findings:
This method is well-documented in peptide and heterocyclic synthesis, offering high yields and operational simplicity.
Summary Data Table of Preparation Methods
Research Findings and Notes
- The most efficient and scalable method involves carbodiimide-mediated coupling of pyrimidine-5-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride, yielding the desired amide with high purity and yield (~89%) (see reference).
- Alternative routes include multi-step heterocyclic synthesis involving ring formation followed by functional group modifications, suitable for producing derivatives or analogs.
- The choice of method depends on the desired scale, purity requirements, and available starting materials.
Additional Considerations
- Purification:
Post-reaction purification typically involves recrystallization or chromatography to isolate the pure compound. - Safety and Handling:
Use of inert atmospheres and appropriate protective equipment is essential, especially when handling reagents like carbodiimides and methylating agents. - Storage: The compound should be stored in sealed containers at low temperature (2–8°C) to maintain stability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Methoxy-N-methylpyrimidine-5-carboxamide, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For instance, pyrimidine carboxamide derivatives are often prepared by coupling pyrimidine carboxylic acids with N-methoxy-N-methylamine under activating agents like EDCI or HATU. Reaction conditions such as temperature (e.g., 0–25°C for sensitive intermediates), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents significantly impact yield . Optimization of protecting groups for methoxy and methylamino functionalities is also critical to prevent side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming the methoxy (-OCH) and methylamide (-N(CH)OCH) groups. Aromatic protons in the pyrimidine ring typically appear as distinct doublets in the δ 8.0–9.0 ppm range .
- HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) is used to assess purity (>95% is standard for research-grade compounds). Mobile phases often involve acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing radiolabeled analogs of this compound (e.g., F-labeled versions)?
- Methodological Answer : Radiolabeling requires precise control of precursor reactivity and purification. For example, F introduction may involve nucleophilic substitution on a nitro or halogenated precursor. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) for F incorporation, followed by rapid cooling to minimize decomposition .
- Purification : Solid-phase extraction (SPE) or semi-preparative HPLC to isolate the radiolabeled product from unreacted precursors .
- Quality Control : Radio-TLC or radio-HPLC to confirm radiochemical purity (>95%) and specific activity .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC protocols) across studies. For instance, discrepancies in kinase inhibition may arise from ATP concentration variations .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to isolate contributing factors. Computational docking studies can validate binding mode hypotheses .
- Orthogonal Assays : Use complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) to confirm activity .
Q. What computational methods are recommended to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for reactions like amide bond formation or electrophilic substitution. Basis sets (e.g., B3LYP/6-31G*) predict regioselectivity in pyrimidine ring modifications .
- Molecular Dynamics (MD) : Simulate solvation effects and steric hindrance in polar aprotic solvents (e.g., DMF) .
- Cheminformatics : Use PubChem or Reaxys databases to identify analogous reactions and generate mechanistic hypotheses .
Q. How to design derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Introduce substituents at the pyrimidine C2/C4 positions to probe steric and electronic effects. For example, electron-withdrawing groups (e.g., -Cl, -CF) may enhance electrophilic reactivity .
- Side-Chain Variations : Replace the N-methoxy-N-methyl group with bulkier amides (e.g., N-cyclopropyl) to assess steric tolerance in target binding pockets .
- Biological Evaluation : Prioritize derivatives using in silico ADMET profiling (e.g., SwissADME) before in vitro testing .
Q. What are the safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .
- Storage : Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis of the amide bond .
- Waste Disposal : Neutralize acidic/basic residues before disposal, following institutional guidelines for organic solvents and amide-containing waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
